molecular formula C17H25N3O2 B2504644 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine CAS No. 1235135-48-4

1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine

Cat. No.: B2504644
CAS No.: 1235135-48-4
M. Wt: 303.406
InChI Key: VYDIMJFBKHIGPO-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a cyclohexyl group, a methoxypyridine moiety, and a piperazine ring.

Mechanism of Action

Target of Action

The primary target of (4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.

Mode of Action

It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its activity and reducing the production of no .

Biochemical Pathways

The inhibition of iNOS can affect various biochemical pathways. NO is involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of iNOS can potentially impact these processes .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of iNOS. By reducing NO production, the compound may modulate inflammatory responses and other NO-related physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Cyclohexylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with iNOS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 2-methoxypyridine-3-carboxylic acid to form an amide intermediate. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIMJFBKHIGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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